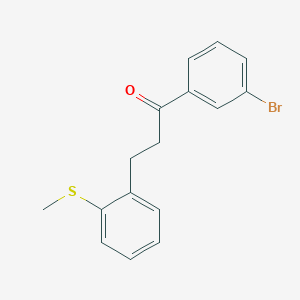

3'-Bromo-3-(2-thiomethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

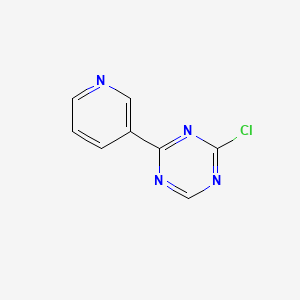

3’-Bromo-3-(2-thiomethylphenyl)propiophenone can be synthesized from propiophenone . Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .Molecular Structure Analysis

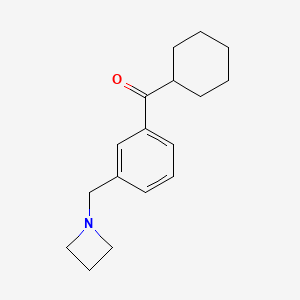

The molecular formula of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone is C16H15BrOS. Its molecular weight is 335.3 g/mol.Chemical Reactions Analysis

3’-Bromo-3-(2-thiomethylphenyl)propiophenone was used in the synthesis of o-, m - and p - isomers of (±)-2- [3- (hydroxybenzoyl)phenyl] propanoic acid . It was also used in the synthesis of 2- (methylamino)-1- (3-bromophenyl)propan-1-one .Physical And Chemical Properties Analysis

The density of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone is 1.4g/cm3 . It has a boiling point of 461.4ºC at 760 mmHg . The melting point is not available .科学的研究の応用

Synthesis of Carbofunctional α,β-Unsaturated Sulfides

3-Bromo-2-phenyl-1-indenone, a compound related to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone, has been used in synthesizing carbofunctional α,β-unsaturated sulfides. This synthesis involves the reaction with enaminothioketones, yielding corresponding oxoimmoniosulfides (Timokhina et al., 2001).

Photooxygenation of 2-Thiofuran Derivatives

3-Bromo-2-thio and 3-bromo-2,5-bis-(thio) furan derivatives, similar in structure to the compound , have been synthesized and converted into O,S-dimethyl and O-methyl-S-phenyl thiomaleates via methylene blue sensitized photooxygenation (Arroyo et al., 2002).

Study of Bromophenol Derivatives in Marine Algae

Research on bromophenol derivatives, which are structurally related to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone, has been conducted. These compounds, isolated from the red alga Rhodomela confervoides, were found to be inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Asymmetric Synthesis of 3-Hydroxy-3-phenylvaleric Acid

The compound has been used in the asymmetric synthesis of S-(+)-3-hydroxy-3-phenylvaleric acid, a process involving the condensation of propiophenone with specific acetates (Mitsui & Kudo, 1967).

Polymerization for Polythiophenes

In polymer science, derivatives similar to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone have been used in the polymerization process to create polythiophenes with specific properties. This involves carbon-carbon bond-forming polymerization of bromophenyl-thiophene derivatives (Xie & Lahti, 1999).

特性

IUPAC Name |

1-(3-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMXJNVJGITUDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644319 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-(2-thiomethylphenyl)propiophenone | |

CAS RN |

898754-54-6 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-[2-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

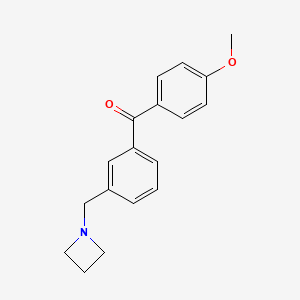

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)